tert-Butyl 3-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 3-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a thiazole moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine with tert-butyl chloroformate under basic conditions to form the desired tert-butyl ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the piperazine moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiazole ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nucleophiles such as alkyl halides and amines are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or piperazine nitrogen.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the thiazole ring and piperazine moiety suggests it may interact with biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can engage in π-π interactions or hydrogen bonding, while the piperazine moiety can form ionic or hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 3-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This makes it different from other piperazine derivatives that may lack this heterocyclic moiety. The combination of the thiazole ring with the piperazine structure enhances its potential for diverse chemical reactions and biological interactions.
Properties
IUPAC Name |
tert-butyl 3-methyl-4-[1-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-11-10-17(14(19)20-15(3,4)5)7-8-18(11)12(2)13-16-6-9-21-13/h6,9,11-12H,7-8,10H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXLBIWUBJNGCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(C)C2=NC=CS2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701123472 | |
Record name | 1-Piperazinecarboxylic acid, 3-methyl-4-[1-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701123472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-83-2 | |
Record name | 1-Piperazinecarboxylic acid, 3-methyl-4-[1-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxylic acid, 3-methyl-4-[1-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701123472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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